molecular formula C19H23NO2S B14960575 N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide

N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide

Cat. No.: B14960575
M. Wt: 329.5 g/mol
InChI Key: MSSMNMNUWWEBSX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a sulfanyl group linked to a benzamide structure, and a 3-methylbutyl chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with a thiol compound, such as 3-methylbutanethiol, under suitable conditions.

    Final Assembly: The final step involves coupling the sulfanyl-substituted benzamide with 3-methoxyphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)maleimide: Shares the methoxyphenyl group but differs in the presence of a maleimide moiety.

    3-methoxy-N-[(3-methoxyphenyl)methyl]aniline: Similar in having methoxyphenyl groups but differs in the overall structure and functional groups.

Uniqueness

N-(3-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]benzamide is unique due to the presence of both a sulfanyl group and a 3-methylbutyl chain, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methylbutylsulfanyl)benzamide

InChI

InChI=1S/C19H23NO2S/c1-14(2)11-12-23-18-10-5-4-9-17(18)19(21)20-15-7-6-8-16(13-15)22-3/h4-10,13-14H,11-12H2,1-3H3,(H,20,21)

InChI Key

MSSMNMNUWWEBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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